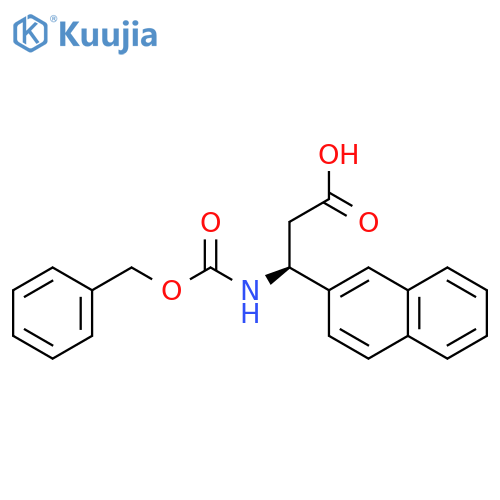

Cas no 1704950-68-4 ((3S)-3-{(benzyloxy)carbonylamino}-3-(naphthalen-2-yl)propanoic acid)

1704950-68-4 structure

商品名:(3S)-3-{(benzyloxy)carbonylamino}-3-(naphthalen-2-yl)propanoic acid

(3S)-3-{(benzyloxy)carbonylamino}-3-(naphthalen-2-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- (3S)-3-{(benzyloxy)carbonylamino}-3-(naphthalen-2-yl)propanoic acid

- (3S)-3-{[(benzyloxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoic acid

- EN300-1163307

- 1704950-68-4

-

- インチ: 1S/C21H19NO4/c23-20(24)13-19(18-11-10-16-8-4-5-9-17(16)12-18)22-21(25)26-14-15-6-2-1-3-7-15/h1-12,19H,13-14H2,(H,22,25)(H,23,24)/t19-/m0/s1

- InChIKey: OCGKIJRFPHFYDE-IBGZPJMESA-N

- ほほえんだ: O(CC1C=CC=CC=1)C(N[C@@H](CC(=O)O)C1C=CC2C=CC=CC=2C=1)=O

計算された属性

- せいみつぶんしりょう: 349.13140809g/mol

- どういたいしつりょう: 349.13140809g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 26

- 回転可能化学結合数: 7

- 複雑さ: 475

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 75.6Ų

(3S)-3-{(benzyloxy)carbonylamino}-3-(naphthalen-2-yl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1163307-250mg |

(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoic acid |

1704950-68-4 | 250mg |

$1078.0 | 2023-10-03 | ||

| Enamine | EN300-1163307-1000mg |

(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoic acid |

1704950-68-4 | 1000mg |

$1172.0 | 2023-10-03 | ||

| Enamine | EN300-1163307-5000mg |

(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoic acid |

1704950-68-4 | 5000mg |

$3396.0 | 2023-10-03 | ||

| Enamine | EN300-1163307-1.0g |

(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoic acid |

1704950-68-4 | 1g |

$884.0 | 2023-06-08 | ||

| Enamine | EN300-1163307-0.05g |

(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoic acid |

1704950-68-4 | 0.05g |

$744.0 | 2023-06-08 | ||

| Enamine | EN300-1163307-50mg |

(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoic acid |

1704950-68-4 | 50mg |

$983.0 | 2023-10-03 | ||

| Enamine | EN300-1163307-10000mg |

(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoic acid |

1704950-68-4 | 10000mg |

$5037.0 | 2023-10-03 | ||

| Enamine | EN300-1163307-100mg |

(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoic acid |

1704950-68-4 | 100mg |

$1031.0 | 2023-10-03 | ||

| Enamine | EN300-1163307-0.5g |

(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoic acid |

1704950-68-4 | 0.5g |

$849.0 | 2023-06-08 | ||

| Enamine | EN300-1163307-10.0g |

(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoic acid |

1704950-68-4 | 10g |

$3807.0 | 2023-06-08 |

(3S)-3-{(benzyloxy)carbonylamino}-3-(naphthalen-2-yl)propanoic acid 関連文献

-

Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582

-

Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

1704950-68-4 ((3S)-3-{(benzyloxy)carbonylamino}-3-(naphthalen-2-yl)propanoic acid) 関連製品

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 61389-26-2(Lignoceric Acid-d4)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量